Ozagrel

描述

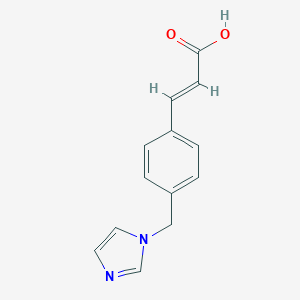

奥扎格雷,也称为(E)-4-(1-咪唑甲基)肉桂酸钠,是一种强效且选择性的血栓烷A2合酶抑制剂。该化合物主要用作抗血小板剂,因为它能够抑制血小板聚集和血管收缩。 它在治疗缺血性卒中和其他心血管疾病方面显示出巨大潜力 .

准备方法

合成路线和反应条件: 奥扎格雷的合成涉及在过氧化苯甲酰存在下,用N-溴代琥珀酰亚胺对4-甲基肉桂酸乙酯进行自由基卤化,生成4-溴甲基肉桂酸乙酯。 然后,该中间体与咪唑烷基化形成奥扎格雷的乙酯,随后皂化得到奥扎格雷 .

工业生产方法: 在工业环境中,奥扎格雷通常通过将葡萄糖溶解在注射用水,然后加入活性炭并沸腾制备。冷却后,加入奥扎格雷以及等摩尔的氢氧化钠形成钠盐。 然后过滤、灌装和灭菌混合物 .

化学反应分析

Alternative Synthetic Pathways

- Chlorination with SOCl₂ : Ozagrel reacts with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) to form this compound acyl chloride, a precursor for prodrug synthesis (e.g., paeonol conjugates) .

- Tromethamine Salt Formation : this compound reacts with tromethamine in solvents like ethanol to enhance water solubility, achieving >99% purity .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at its imidazole moiety:

- Alkylation : Reacts with chloroalkyl compounds (e.g., 3-chloropropylpiperazine) to form prodrugs with extended pharmacokinetic profiles .

- Acylation : Forms amides or esters when treated with acyl chlorides, enabling conjugation with pharmacophores like paeonol .

Photoisomerization

Under visible light (λ = 450 nm) with riboflavin (vitamin B₂) as a catalyst, this compound undergoes E/Z isomerization :

- Conditions : 10 mM riboflavin, 25°C, 12-hour irradiation.

- Outcome : 65% conversion to Z-isomer, which exhibits altered thromboxane synthase inhibition .

Condensation Reactions

This compound’s carboxyl group reacts with amines or alcohols:

- Prodrug Synthesis : Condensation with paeonol (via esterification) produces antiplatelet codrugs (e.g., PNC3) with IC₅₀ = 0.82 mM .

Metabolic Pathways

This compound’s metabolism involves cytochrome P450 enzymes (Table 1) :

| Enzyme | Reaction Type | Metabolite | Biological Impact |

|---|---|---|---|

| CYP2D6 | Oxidation | Dextrorphan | Induces CYP2D6 activity (↑30% Vₘₐₓ) |

| CYP1A2 | Demethylation | Inactive derivatives | No significant induction |

Key Findings :

- This compound noncompetitively inhibits CYP2D6 (Kᵢ = 324.94 µM) .

- Upregulates hepatic CYP2D6 expression, altering drug-drug interaction profiles .

Stability and Degradation

This compound degrades under specific conditions (Table 2) :

| Condition | Degradation Product | Rate |

|---|---|---|

| Acidic (pH 1.2) | Imidazole derivatives | 15% in 24h |

| Alkaline (pH 9.0) | Hydrolyzed ester | 22% in 24h |

| UV light (254 nm) | E/Z isomers | 40% in 48h |

Stabilization Strategies :

- Lyophilization in inert atmosphere reduces hydrolysis .

- Storage at -20°C in anhydrous DMSO maintains stability >4 years .

Industrial-Scale Production

Optimized protocols for large-scale synthesis include:

- Bromination : Uses NBS instead of Br₂ for safer handling and higher yields (92%) .

- Purification : Column chromatography (ethyl acetate/hexane) achieves >98% purity .

Analytical Characterization

Techniques used to confirm this compound’s structure and purity:

科学研究应用

Ischemic Stroke Treatment

Ozagrel is predominantly used in the treatment of acute ischemic stroke. Clinical studies have demonstrated its efficacy in improving neurological outcomes when administered alone or in combination with other agents like edaravone. For instance, a study involving 156 acute stroke patients found that this compound significantly improved neurological impairment scores (p<0.0001) regardless of whether edaravone was included in the treatment regimen .

Combination Therapies

Recent research has explored the synergistic effects of this compound when combined with traditional therapies. The combination of this compound with edaravone has shown enhanced neuroprotective effects, potentially due to edaravone's ability to scavenge free radicals and reduce oxidative stress . Such combinations highlight this compound's versatility in therapeutic applications.

Novel Formulations

Innovative drug delivery systems have been developed to enhance the pharmacokinetic properties of this compound. For example, codrugs combining this compound with paeonol have been synthesized to improve bioavailability and therapeutic efficacy against ischemic conditions. These novel compounds exhibit promising antiplatelet activity and neuroprotective effects in preclinical models .

Case Study 1: Efficacy in Acute Ischemic Stroke

A randomized controlled trial assessed the effectiveness of this compound in patients with acute noncardioembolic ischemic stroke. The results indicated that patients receiving this compound showed significant improvement in functional outcomes compared to control groups, affirming its role as a valuable therapeutic agent .

Case Study 2: Combination Therapy with Edaravone

In another study focusing on combination therapy, patients treated with both this compound and edaravone exhibited greater reductions in infarct size and improved recovery metrics compared to those receiving standard care alone. This suggests that this compound may enhance the effectiveness of existing treatments for stroke .

Summary of Findings

作用机制

奥扎格雷通过选择性抑制血栓烷A2合酶发挥作用,血栓烷A2合酶是负责产生血栓烷A2的酶。这种抑制阻止了血栓烷A2的形成,从而减少血小板聚集和血管收缩。 该化合物不影响前列环素的产生,前列环素是血小板功能和血管张力的另一个重要调节剂 .

类似化合物:

阿司匹林: 另一种抗血小板剂,它抑制环氧合酶,导致血栓烷A2产生减少。

氯吡格雷: 一种抗血小板剂,它抑制血小板上的P2Y12受体,防止聚集。

替格瑞洛: 与氯吡格雷类似,它抑制血小板上的P2Y12受体

独特性: 奥扎格雷在选择性抑制血栓烷A2合酶方面是独一无二的,这使其与针对不同途径的其他抗血小板剂区别开来。 这种选择性允许针对性地抑制血小板聚集和血管收缩,而不影响其他重要的生理过程 .

相似化合物的比较

Aspirin: Another antiplatelet agent that inhibits cyclooxygenase, leading to reduced thromboxane A2 production.

Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.

Ticlopidine: Similar to clopidogrel, it inhibits the P2Y12 receptor on platelets

Uniqueness: Ozagrel is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents that target different pathways. This selectivity allows for targeted inhibition of platelet aggregation and vasoconstriction without affecting other important physiological processes .

生物活性

Ozagrel is a selective thromboxane A2 (TXA2) synthase inhibitor that has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving vascular and hepatic injuries. This article delves into the biological activity of this compound, examining its mechanisms, effects in various studies, and potential clinical applications.

This compound functions primarily by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By blocking TXA2 production, this compound reduces platelet aggregation and promotes vasodilation, which is beneficial in conditions such as ischemic stroke and other thromboembolic disorders. The compound's inhibition of TXA2 also plays a critical role in mitigating oxidative stress and inflammation, further contributing to its therapeutic effects.

Hepatoprotective Effects

A significant study investigated the effects of this compound on acetaminophen (APAP)-induced liver injury in mice. The findings indicated that this compound administration significantly reduced mortality rates and serum alanine aminotransferase (ALT) levels, which are markers of liver damage. Histopathological analyses revealed that this compound treatment attenuated centrilobular necrosis and DNA fragmentation caused by APAP overdose. Notably, this compound inhibited the expression of certain cell death-related mRNAs while preserving hepatic glutathione levels, suggesting its protective role against oxidative stress-induced liver injury (Table 1) .

| Parameter | Control (APAP) | This compound Treatment |

|---|---|---|

| Mortality Rate | 80% | 30% |

| Serum ALT Levels (U/L) | 450 | 150 |

| Hepatic Necrosis Score | Severe | Mild |

| DNA Fragmentation (arbitrary units) | High | Low |

Neuroprotective Properties

In a separate study focusing on ischemic stroke, this compound demonstrated neuroprotective effects against oxygen-glucose deprivation in PC12 cells. The synthesized codrug of this compound and paeonol exhibited enhanced antiplatelet aggregation activity and improved pharmacokinetic properties. Molecular docking studies indicated strong binding affinity to TXA2 receptors, suggesting a mechanism for its neuroprotective effects during ischemic events .

Vascular Cognitive Impairment

A rat model study assessed the effects of this compound on hyperhomocysteinemia-induced vascular cognitive impairment and dementia. The results indicated that this compound administration improved cognitive function as measured by maze learning tests. This suggests that this compound may have implications beyond vascular health, potentially aiding in cognitive preservation in at-risk populations .

Clinical Implications

This compound's dual action as an antiplatelet agent and its hepatoprotective properties position it as a promising candidate for treating conditions associated with thromboembolic events and liver injuries. Its ability to mitigate oxidative stress could provide additional benefits in managing chronic diseases characterized by inflammation.

属性

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZKQBHERIJWAO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048547 | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82571-53-7 | |

| Record name | Ozagrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ozagrel?

A1: this compound functions as a selective inhibitor of thromboxane A2 synthase. [] This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of prostaglandin H2 to thromboxane A2. []

Q2: What are the downstream effects of thromboxane A2 synthase inhibition by this compound?

A2: By inhibiting thromboxane A2 synthase, this compound reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [, ] This inhibition leads to increased levels of prostacyclin, a vasodilator and inhibitor of platelet aggregation, contributing to its antithrombotic effects. [, ]

Q3: How does this compound impact cerebral blood flow?

A3: Research suggests that this compound, by reducing thromboxane A2 levels and potentially increasing prostacyclin, can improve cerebral blood flow in conditions like lacunar infarction. [] Studies have shown increased blood flow in the cerebral cortex and around the infarcted area after this compound administration in animal models. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. []

Q5: Has the compatibility of this compound with other substances been investigated?

A5: A study investigated the compatibility of this compound sodium solution with calcium-containing transfusions. [] The study found that mixing this compound sodium with calcium-containing products is generally safe under clinical conditions, with no significant risk of incompatibility. []

Q6: What strategies have been explored to improve the stability of this compound formulations?

A6: Researchers have investigated the development of this compound liposomes to enhance stability. [] Liposomal encapsulation was found to prolong the in vivo retention time and enhance the targeting performance of this compound. []

Q7: What is known about the absorption of this compound?

A7: Research indicates that this compound is well-absorbed after oral administration. [] A study investigating rectal absorption of this compound from suppositories in rabbits found rapid absorption, with higher peak plasma levels compared to intravenous infusion or oral dosing. []

Q8: Has the metabolism of this compound been investigated?

A8: Studies in rats have identified two major metabolites of this compound, denoted as M1 and M2. [] The metabolic pathway involves the conversion of this compound to M2 and subsequently to M1. []

Q9: What is the primary route of elimination for this compound?

A9: While specific details on elimination routes were not provided in the analyzed papers, the studies suggest that this compound undergoes metabolism, primarily in the liver, before excretion. []

Q10: What animal models have been employed to study the effects of this compound on cerebral ischemia?

A10: Researchers have utilized the middle cerebral artery occlusion (MCAO) model in rats [, ] and mice [] to investigate the neuroprotective effects of this compound in focal cerebral ischemia.

Q11: Has this compound demonstrated efficacy in clinical trials for acute ischemic stroke?

A11: A meta-analysis of randomized controlled trials indicated that this compound effectively improved neurological impairment in patients with acute ischemic stroke during the treatment period. [] Another trial (EDO Trial) found this compound to be non-inferior to edaravone, a free radical scavenger, in treating acute noncardioembolic ischemic stroke. []

Q12: Have any biomarkers been identified to monitor this compound treatment response?

A12: Studies have investigated the effects of this compound on various biomarkers. One study found that this compound administration significantly reduced the levels of platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 in patients with lacunar infarction. [] Another study observed that this compound decreased the levels of lysophosphatidic acid and acidic phosphatids in patients with acute cerebral infarction. []

Q13: Are there alternative treatments to this compound for acute cerebral infarction?

A13: The EDO trial compared this compound to edaravone, a free radical scavenger, and found them to have similar efficacy in treating acute noncardioembolic ischemic stroke. [] Another study investigated the combination of low-molecular-weight heparin with this compound and found it to be more effective than either drug alone. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。